

# A Technical Guide to Palmitoyl Serinol-d5: Commercial Availability, Applications, and Biological Role

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## Compound of Interest

Compound Name: *Palmitoyl serinol-d5*

Cat. No.: *B15618396*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Palmitoyl serinol-d5**, a deuterated analog of the bioactive lipid N-Palmitoyl serinol. This document covers its commercial availability, its application as an internal standard in mass spectrometry, and the known signaling pathways of its non-deuterated counterpart.

## Commercial Availability and Suppliers

**Palmitoyl serinol-d5** is a specialized chemical available from a limited number of suppliers. It is primarily used in research applications, particularly as an internal standard for mass spectrometry-based quantification of its endogenous, non-deuterated form. Below is a summary of known suppliers and key product specifications. Researchers should note that quantitative data such as purity and isotopic enrichment are batch-specific and can be found on the supplier-provided Certificate of Analysis.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Form	Storage
MedChem Express	HY-125407S	946524-35-2	C <sub>19</sub> H <sub>34</sub> D <sub>5</sub> N O <sub>3</sub>	334.55	Solid	Room temperature for shipping; refer to Certificate of Analysis for long-term storage. <a href="#">[1]</a> <a href="#">[2]</a>
C/D/N Isotopes	D-8107	946524-35-2	C <sub>19</sub> H <sub>34</sub> D <sub>5</sub> N O <sub>3</sub>	334.55	Solid	Store at room temperature. <a href="#">[3]</a>

## Experimental Protocols: Quantification of Palmitoyl Serinol using Palmitoyl Serinol-d5 as an Internal Standard

The primary application of **Palmitoyl serinol-d5** is as an internal standard in quantitative mass spectrometry to ensure the accuracy and reproducibility of measurements by accounting for variations during sample preparation and analysis.

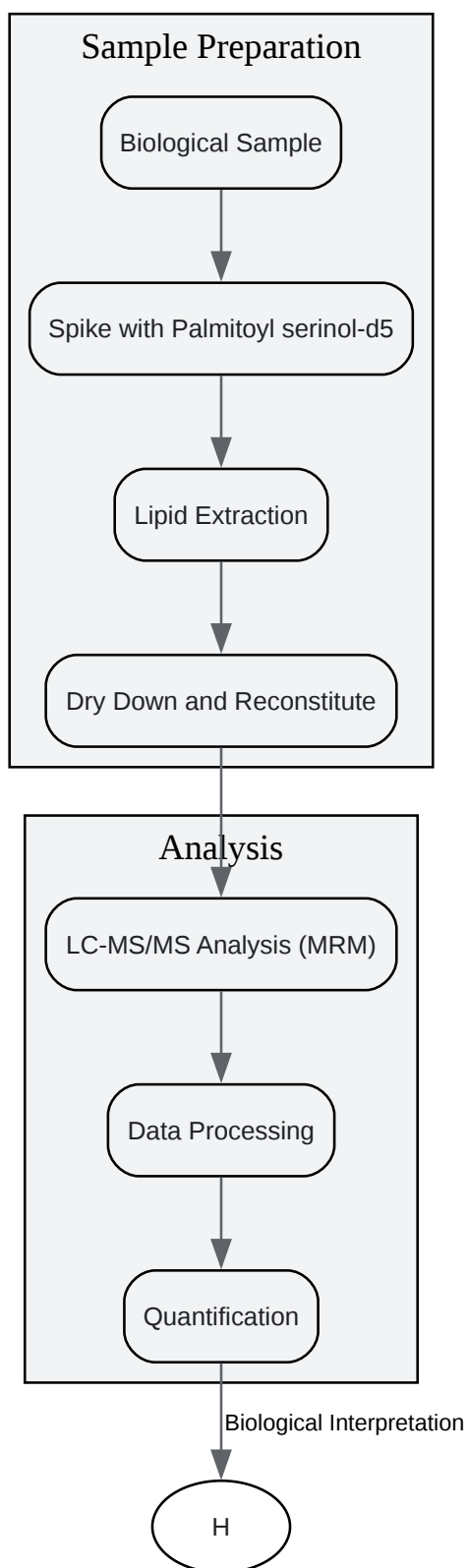
### Methodology: Lipid Extraction and LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of endogenous Palmitoyl serinol in a biological matrix (e.g., cell lysate, plasma) using **Palmitoyl serinol-d5**.

- Internal Standard Spiking:
  - Prepare a stock solution of **Palmitoyl serinol-d5** in a suitable organic solvent (e.g., methanol).

- To a known volume or weight of the biological sample, add a precise amount of the **Palmitoyl serinol-d5** stock solution. The concentration of the internal standard should be comparable to the expected concentration of the analyte.
- Lipid Extraction (Bligh-Dyer Method):
  - To the sample spiked with the internal standard, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
  - Vortex the mixture vigorously to ensure thorough mixing and formation of a single-phase system.
  - Add an additional volume of chloroform and water to induce phase separation.
  - Centrifuge the sample to pellet any solid material and clearly separate the aqueous and organic phases.
  - Carefully collect the lower organic phase, which contains the lipids.
- Sample Preparation for LC-MS/MS:
  - Dry the collected organic phase under a gentle stream of nitrogen.
  - Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol/acetonitrile).
- LC-MS/MS Analysis:
  - Perform chromatographic separation using a suitable C18 column.
  - The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
  - Set up MRM transitions for both Palmitoyl serinol and **Palmitoyl serinol-d5**.
  - Quantify the endogenous Palmitoyl serinol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

## Experimental Workflow Diagram



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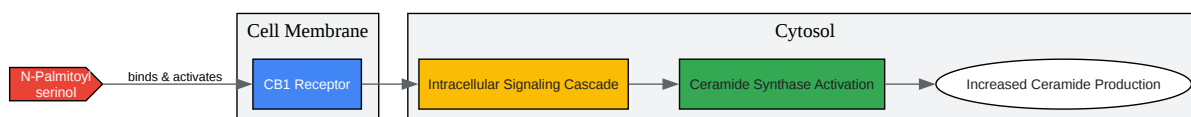
Caption: Workflow for quantitative lipidomics using a deuterated internal standard.

## Signaling Pathways Involving N-Palmitoyl Serinol

N-Palmitoyl serinol, the non-deuterated form of the compound, is recognized as a bioactive lipid that functions as an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] Research has shown that it stimulates the production of ceramides, which are essential lipids for maintaining the skin's permeability barrier.[4] This stimulation occurs through a mechanism dependent on the Cannabinoid Receptor 1 (CB1).[4]

Activation of the G-protein coupled receptor CB1 by N-Palmitoyl serinol initiates an intracellular signaling cascade that ultimately leads to an increase in ceramide synthesis.[4] This is particularly relevant in skin health, where decreased ceramide levels are associated with inflammatory skin conditions.[4]

### Signaling Pathway Diagram



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Caption: N-Palmitoyl serinol signaling via the CB1 receptor to enhance ceramide production.

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